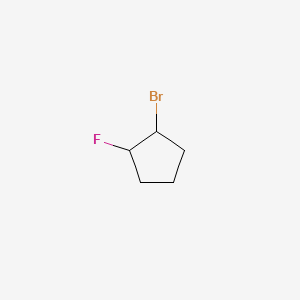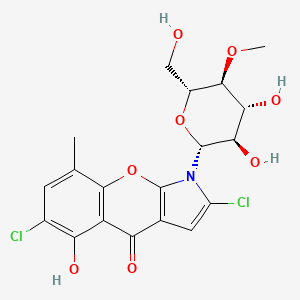
Pyralomicin 2a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyralomicin 2a is a novel antibiotic compound isolated from the culture broth of the bacterium Microtetraspora spiralisThis compound has shown promising antibacterial activity, making it a subject of interest in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyralomicin 2a can be synthesized through a series of chemical reactions involving the bromobenzoylation of pyralomicin la. The process involves treating this compound with p-bromobenzoyl chloride in pyridine at room temperature for 24 hours. The reaction mixture is then purified using silica gel column chromatography .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Microtetraspora spiralis in a controlled environment. The culture broth is then extracted and purified to isolate this compound. This method ensures a consistent and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pyralomicin 2a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, such as bromobenzoylation, are commonly used to modify this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Bromobenzoyl chloride in pyridine is used for bromobenzoylation.
Major Products Formed: The major products formed from these reactions include various bromobenzoylated derivatives of this compound, which can be further analyzed using NMR spectroscopy .
Applications De Recherche Scientifique
Pyralomicin 2a has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of benzopyranopyrrole structures.
Biology: this compound is studied for its antibacterial properties and its potential to combat resistant bacterial strains.
Medicine: The compound is being investigated for its potential use in developing new antibiotics.
Industry: this compound can be used in the production of antibacterial coatings and materials.
Mécanisme D'action
The mechanism of action of pyralomicin 2a involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Pyralomicin 2a is unique due to its benzopyranopyrrole core structure, which distinguishes it from other antibiotics. Similar compounds include:
Pyralomicin la: Another member of the pyralomicin family with a similar core structure.
Pyralomicin 2b and 2c: These compounds share the same core structure but differ in their substituents.
This compound stands out due to its specific bromobenzoylated derivative, which enhances its antibacterial activity .
Propriétés
Numéro CAS |
139636-00-3 |
|---|---|
Formule moléculaire |
C19H19Cl2NO8 |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
Clé InChI |
ZXYNPGZWOMFXHV-JUTSKPLTSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |
SMILES canonique |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



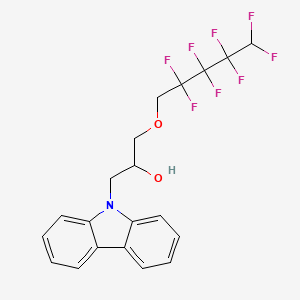



![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
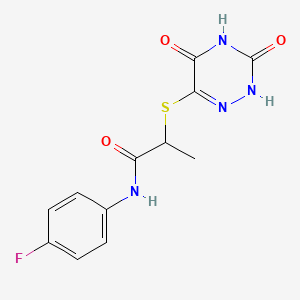
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
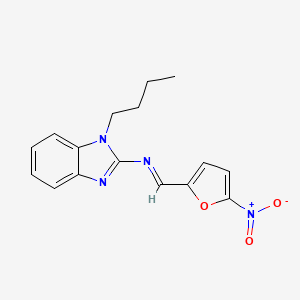
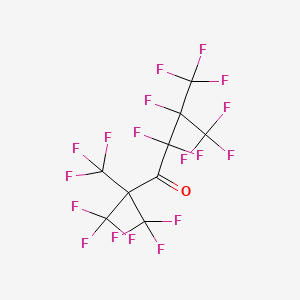
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
